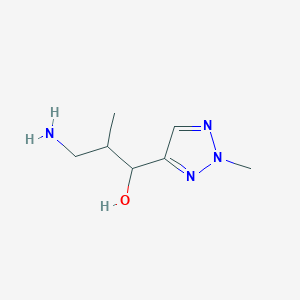
3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is an organic compound that features both an amino group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for constructing triazole rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. This compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and in biochemical research.
1H-1,2,3-Triazole: A versatile scaffold in medicinal chemistry with various biological activities.
Uniqueness
3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is unique due to its combination of an amino group, a triazole ring, and a hydroxyl group
Propiedades
Fórmula molecular |
C7H14N4O |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-amino-2-methyl-1-(2-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H14N4O/c1-5(3-8)7(12)6-4-9-11(2)10-6/h4-5,7,12H,3,8H2,1-2H3 |
Clave InChI |
FADGLYANBHKQRU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=NN(N=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



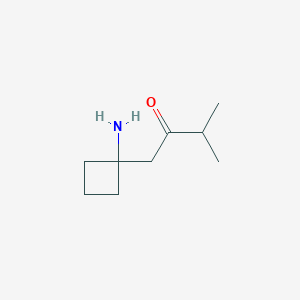
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)

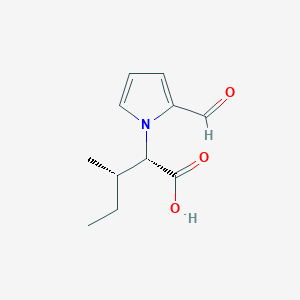

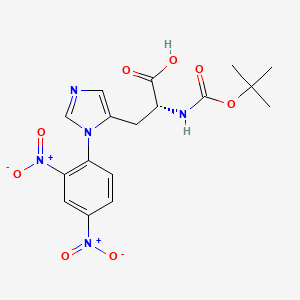
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)

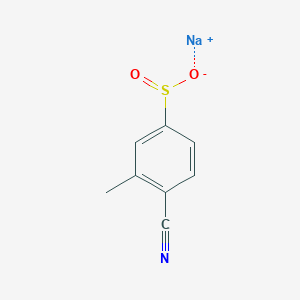
![5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride](/img/structure/B13164640.png)
![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)


